2-(4-Carboxyphenyl)-6-chlorobenzoic acid
Description
The exact mass of the compound 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, 95% is 276.0189365 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Carboxyphenyl)-6-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Carboxyphenyl)-6-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-carboxyphenyl)-6-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-1-2-10(12(11)14(18)19)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXVEHKYMLDOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689928 | |
| Record name | 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-08-1 | |
| Record name | 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
6-chloro-biphenyl-2,4'-dicarboxylic acid IUPAC name synonyms
The following technical guide is structured to serve as a definitive reference for 6-chloro-biphenyl-2,4'-dicarboxylic acid , a specialized ligand scaffold used in advanced materials science and medicinal chemistry.
Identity, Synthesis, and Structural Applications
Executive Summary & Chemical Identity
6-chloro-biphenyl-2,4'-dicarboxylic acid is a non-centrosymmetric, sterically congested biaryl building block. Unlike planar biphenyls, the chlorine substituent at the ortho position (C6) forces a significant dihedral twist between the phenyl rings, making this molecule a critical ligand for constructing Metal-Organic Frameworks (MOFs) with permanent porosity and preventing network interpenetration.
Nomenclature & Synonyms
Precise nomenclature is vital due to the existence of multiple regioisomers (e.g., 4,4', 2,2', or 3,3' derivatives).
| Naming Convention | Name / Identifier | Notes |
| IUPAC Name | 6-chloro-[1,1'-biphenyl]-2,4'-dicarboxylic acid | Preferred systematic name. |
| Systematic Synonym | 2'-chloro-4-carboxy-biphenyl-2-carboxylic acid | Emphasizes the dicarboxylic acid priority. |
| Inverted Synonym | 4'-(carboxy)-6-chloro-2-biphenylcarboxylic acid | Used in some fragment-based drug discovery databases. |
| Ligand Code | H₂-Cl-BPDC | Common abbreviation in MOF/crystallography literature. |
| CAS Number | Not widely assigned | This is a custom synthesis target; often cited by internal registry numbers in patents.[1] |
| SMILES | OC(=O)c1ccc(cc1)-c2c(Cl)cccc2C(=O)O | Encodes the 2,4' acid and 6-chloro substitution.[2][3] |
Structural Analysis & Retrosynthetic Logic
To understand the synthesis, one must deconstruct the molecule based on the Suzuki-Miyaura cross-coupling logic. The steric bulk of the chlorine atom adjacent to the biaryl axis dictates the choice of coupling partners to minimize protodeboronation and maximize yield.
Regiochemistry of Precursors
The target molecule requires a specific substitution pattern on the "Ring A" (the chlorinated ring).[1]
-
Target: Bridge at C1, COOH at C2, Cl at C6.[1]
-
Required Precursor: A benzoic acid derivative where the leaving group (Br/I) is flanked by -COOH and -Cl.
-
Selection: 2-bromo-3-chlorobenzoic acid .
-
Logic: In 2-bromo-3-chlorobenzoic acid, the Bromine is at C2. The Carboxylic acid is at C1 (adjacent).[1] The Chlorine is at C3 (adjacent to Br).[1]
-
Transformation: Upon coupling at C2, the original C1 becomes position 2 (ortho) on the new biphenyl.[1] The original C3 becomes position 6 (ortho) on the new biphenyl.[1]
-
Figure 1: Retrosynthetic breakdown identifying the requisite orthogonal precursors.
Experimental Synthesis Protocol
Objective: Synthesize 6-chloro-biphenyl-2,4'-dicarboxylic acid via Suzuki-Miyaura coupling. Scale: 10 mmol (Laboratory Scale).
Reagents & Materials
-
Aryl Halide: 2-bromo-3-chlorobenzoic acid (2.35 g, 10 mmol).
-
Boronic Acid: 4-carboxyphenylboronic acid (1.83 g, 11 mmol, 1.1 equiv).[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) OR Pd(OAc)₂/S-Phos for higher turnover.
-
Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3 equiv).
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed).
Step-by-Step Methodology
-
Degassing: In a 100 mL Schlenk flask, combine 1,4-dioxane (40 mL) and distilled water (10 mL). Sparge with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).[1]
-
Loading: Under a positive stream of Argon, add the aryl halide (2-bromo-3-chlorobenzoic acid), boronic acid, and K₂CO₃ base.
-
Catalyst Addition: Add Pd(PPh₃)₄ (578 mg) quickly. Seal the flask with a septum and secure with copper wire.
-
Reaction: Heat the mixture to 90°C for 24 hours with vigorous magnetic stirring. The solution should turn black/brown as Pd(0) species generate.[1]
-
Workup (Acidification):
-
Purification:
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Interpretation |
| ¹H NMR (DMSO-d₆) | Two doublets (Ring B, AA'BB' system) at ~8.0 ppm. Multiplet (Ring A) at ~7.5-7.8 ppm.[1] | Confirms the presence of two distinct aromatic rings.[1] The 4'-proton signals will be distinct due to the para-substitution.[1] |
| ¹³C NMR | Carbonyl peaks at ~167 ppm (C=O).[1] C-Cl carbon shift at ~132 ppm.[1] | Verifies the integrity of both carboxylic acid groups and the chlorinated carbon.[1] |
| HRMS (ESI-) | [M-H]⁻ peak at m/z ~275.01 | Matches the molecular formula C₁₄H₉ClO₄.[1] |
| Melting Point | > 280°C (Decomposition) | High melting point is characteristic of dicarboxylic acids due to strong intermolecular hydrogen bonding.[1] |
Applications in MOF Engineering
The primary utility of 6-chloro-biphenyl-2,4'-dicarboxylic acid lies in its topology.
Steric Control of Dihedral Angle
In standard biphenyl linkers (like 4,4'-BPDC), the rings can rotate relatively freely (~30-45° twist). In the 6-chloro derivative, the Chlorine atom (Van der Waals radius ~1.75 Å) clashes with the ortho-hydrogens of the opposing ring.
-
Result: The ligand is locked in a highly twisted conformation (dihedral angle ~70-90°).[1]
-
MOF Consequence: When used to build MOFs (e.g., with Zn or Zr clusters), this twist prevents the "interpenetration" (stacking) of frameworks, resulting in larger permanent pore volumes and higher surface areas for gas storage (H₂, CH₄).
Figure 2: Causal pathway of ligand design on MOF topology.
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Steric Control in Biaryls: Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427.[1] Link
-
MOF Ligand Design: Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149).[1] Link
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] Link
Sources
- 1. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,6'-Dinitro(1,1'-biphenyl)-2,2'-dicarboxylic acid | C14H8N2O8 | CID 95234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
Steric Effects of Chlorine Substitution in Biphenyl Dicarboxylic Acids
This technical guide details the steric and electronic consequences of chlorine substitution at the 2,2'-positions of biphenyl-4,4'-dicarboxylic acid, a scaffold critical in both medicinal chemistry (as a bioisostere and transthyretin stabilizer) and reticular chemistry (as a twisted linker in MOFs).
Technical Guide for Medicinal Chemists & Structural Biologists
Part 1: Executive Summary
The introduction of chlorine atoms at the 2,2'-positions of a biphenyl-4,4'-dicarboxylic acid scaffold induces a profound conformational shift from a planar or near-planar equilibrium to a permanently twisted geometry.[1] This "ortho-effect" is not merely steric; it is a complex interplay of Van der Waals repulsion, electronic withdrawal, and dipole minimization.[1]
For drug development, this substitution offers three strategic advantages:
-
Conformational Locking: It restricts rotation around the C1-C1' bond, increasing receptor binding specificity by reducing the entropic penalty of binding.
-
Metabolic Blocking: The C-Cl bond protects the typically labile ortho-positions from CYP450-mediated oxidation.
-
Solubility Modulation: While adding lipophilicity (
), the twisted conformation disrupts crystal packing energy, often enhancing solubility compared to planar analogs.
Part 2: The Steric & Electronic Mechanism
The "Twist" Mechanism
In unsubstituted biphenyl, the dihedral angle (
Substituting ortho-hydrogens with Chlorine (
-
Dihedral Angle: 2,2'-dichlorobiphenyl derivatives typically adopt a dihedral angle of 70°–90° .[1]
-
Electronic Decoupling: This orthogonality effectively breaks the
-conjugation between the two phenyl rings. The 4,4'-carboxylic acids thus behave as two independent electronic systems rather than one extended conjugated system.[1]
Atropisomerism: The Stability Threshold
A critical consideration for drug design is whether the molecule exists as a racemate or distinct enantiomers.
-
Rotational Barrier: The energy barrier (
) for rotation through the planar transition state for 2,2'-dichlorobiphenyl is approximately 15–17 kcal/mol . -
Implication: At room temperature, this barrier is insufficient to isolate stable enantiomers (Class 2 Atropisomer).[1] The molecule rapidly racemizes (
in seconds/minutes). -
Design Fix: To create a non-racemizing drug (Class 3,
kcal/mol), additional bulk (e.g., 6,6'-substitution) or bridging is required.[1]
Table 1: Comparative Steric Parameters
| Substituent (2,2') | Van der Waals Radius (
Part 3: Synthesis of Sterically Hindered Biphenyls
Standard Suzuki-Miyaura conditions often fail for 2,2'-disubstituted systems due to the steric hindrance preventing the transmetalation step. High-energy catalytic systems are required.
Optimized Protocol: The "Buchwald" Method
This protocol utilizes electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling of sterically congested centers.[1]
Reagents:
-
Substrate A: 4-bromo-3-chlorobenzoic acid methyl ester[1]
-
Substrate B: 4-(methoxycarbonyl)-2-chlorophenylboronic acid
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[1]
-
Base:
(anhydrous) -
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with Substrate A (1.0 eq), Substrate B (1.2 eq),
(2.0 eq), (0.02 eq), and SPhos (0.04 eq). Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Activation: Heat the mixture to 100°C for 12–18 hours. The high temperature is necessary to overcome the activation energy of the sterically hindered reductive elimination.
-
Workup: Cool to RT, filter through Celite, and concentrate.
-
Hydrolysis: Saponify the esters using LiOH in THF/Water to yield the free acid.
Visualization of the Catalytic Cycle
The following diagram illustrates the specific steric challenges at the Transmetalation and Reductive Elimination steps.
Caption: The Suzuki-Miyaura cycle highlighting the Transmetalation step as the rate-determining steric bottleneck for ortho-substituted biphenyls.
Part 4: Experimental Characterization
Variable Temperature (VT) NMR
To confirm the rotational barrier, perform VT-NMR.
-
Observation: At room temperature, the protons ortho to the chlorine may appear as broad singlets if the rotation rate is comparable to the NMR timescale.
-
Cooling (-40°C): Decoalescence occurs. The signals split into distinct sets corresponding to the "frozen" atropisomers (though they are enantiomers, in a chiral environment or with diastereotopic probes, they become distinct).
-
Protocol: Dissolve 10 mg in
(low freezing point). Acquire NMR spectra from +25°C down to -80°C in 10°C increments.
X-Ray Crystallography
This is the gold standard for determining the exact dihedral angle.
-
Crystal Growth: Slow evaporation of a Methanol/DMF solution.
-
Expected Result: A dihedral angle between 80°–90°. Note that crystal packing forces can distort this angle by ±10° compared to the solution state.
Part 5: Implications for Drug Discovery
The "Magic Chloro" Effect
In drug design, replacing a hydrogen with chlorine (the "Magic Chloro" effect) often improves potency. For this scaffold:
-
Lipophilicity: Increases
by ~0.7 per Cl atom, improving membrane permeability.[1] -
Binding Entropy: By pre-organizing the molecule into a twisted conformation that likely matches the protein binding pocket, the entropic cost of binding is reduced, potentially improving
by 10-100 fold.
Toxicity Warning (PCB Context)
While the dicarboxylic acid moiety makes this molecule highly polar and excretable, researchers must be aware that polychlorinated biphenyls (PCBs) are known toxins.
-
Mechanism: Planar PCBs (non-ortho) mimic dioxin.
-
Safety: The 2,2'-dichloro substitution forces the non-planar conformation, which drastically reduces dioxin-like toxicity (AhR receptor binding requires planarity).[1] However, interaction with Ryanodine receptors (RyR) is still possible and should be screened.
References
-
Rotational Barriers in Biphenyls
-
Johansson, M. P., & Olsen, J. (2008).[1] Torsional Barriers and Equilibrium Angles of Biphenyl and Substituted Biphenyls. Journal of Chemical Theory and Computation.
-
-
Atropisomerism in Drug Discovery
-
LaPlante, S. R., et al. (2011).[1] Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry.
-
-
Synthesis of Hindered Biaryls
-
Toxicology of Chiral PCBs
Sources
An In-depth Technical Guide to the Safe Handling of 2-(4-Carboxyphenyl)-6-chlorobenzoic Acid
Scientific Introduction and Structural Hazard Assessment
2-(4-Carboxyphenyl)-6-chlorobenzoic acid is a complex organic molecule featuring a chlorinated biphenyl backbone with two carboxylic acid functional groups. In the absence of specific toxicological and safety data for this compound, a precautionary principle must be applied. The safety profile can be inferred by examining its core structural motifs:
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on a benzene ring suggests potential for hazards common to chlorinated hydrocarbons. These can include irritation and potential for persistence in the environment.
-
Biphenyl Structure: Biphenyl compounds can present absorption risks and may require specific handling to avoid exposure.
-
Dicarboxylic Acid Functionality: The two carboxylic acid groups classify the compound as an acid. This imparts irritant properties, particularly to the eyes, skin, and respiratory tract. As a solid powder, dust inhalation is a primary exposure risk.
This guide will therefore proceed with a synthesized hazard assessment based on data from compounds like 2-chlorobenzoic acid, 4-chlorobenzoic acid, and [1,1'-Biphenyl]-4,4'-dicarboxylic acid, for which safety data is well-documented.
Hazard Identification and GHS Classification (Inferred)
Based on the analysis of structurally similar compounds, 2-(4-Carboxyphenyl)-6-chlorobenzoic acid should be handled as a hazardous substance. The following GHS classifications are inferred and should be adopted for laboratory safety protocols.
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Basis for Classification |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | Based on data for chlorobenzoic acids.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | Common property of acidic powders and related biphenyl compounds.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation | Carboxylic acid groups are known eye irritants.[1][2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | Inhalation of fine dust from acidic compounds can irritate the respiratory system.[1][2][3] |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313
-
Storage: P403+P233, P405
-
Disposal: P501
Safe Handling and Engineering Controls
The primary routes of exposure are inhalation of dust, skin contact, and eye contact. All handling procedures must be designed to minimize these risks. The causality behind these protocols is to contain the solid material and prevent it from becoming airborne or making contact with personnel.
Engineering Controls
-
Ventilation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a powder containment enclosure to prevent inhalation of dust.
-
Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A risk assessment should always precede handling, but the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Gloves must be inspected before use and changed immediately if contamination occurs.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: If there is any risk of dust escaping the primary engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.
Standard Operating Procedure (SOP) for Handling
Caption: Experimental workflow for safely handling 2-(4-Carboxyphenyl)-6-chlorobenzoic acid.
Emergency and First Aid Procedures
A swift and correct response to an exposure is critical. The following procedures are based on established protocols for acidic, irritant powders.
-
Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or they feel unwell, seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4][7] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][5] Remove contact lenses if present and easy to do so.[5] Immediate medical attention from an ophthalmologist is required. [5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][8] If the person is conscious, have them drink one or two glasses of water.[5] Seek immediate medical attention.[1]
Caption: Decision-making workflow for first aid response to exposure.
Physical, Chemical, and Toxicological Profile (Inferred)
Quantitative data for 2-(4-Carboxyphenyl)-6-chlorobenzoic acid is not available. The table below provides data for a related compound, 4-Chlorobenzoic acid, to serve as a proxy for estimation and handling considerations.
| Property | Value (for 4-Chlorobenzoic Acid) | Source |
| Molecular Formula | C₇H₅ClO₂ | [9] |
| Molecular Weight | 156.57 g/mol | [9] |
| Appearance | White solid / powder | [9] |
| Melting Point | ~241 °C | [9] |
| Stability | Stable under normal conditions. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3][6] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas. | [3][6] |
Toxicological Summary (Based on Analogs)
-
Acute Toxicity: Chlorobenzoic acids are generally classified as harmful if swallowed, with oral LD50 values in rats reported for related compounds.[1]
-
Carcinogenicity & Mutagenicity: There is no evidence to suggest that structurally similar compounds are carcinogenic or mutagenic.[5]
-
Ecotoxicity: Data is limited, but as with many chlorinated aromatic compounds, release into the environment should be avoided. Do not let the product enter drains.[1][8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7][8] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste material must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations. Dispose of contents/container to an approved waste disposal plant.[7]
Conclusion
While 2-(4-Carboxyphenyl)-6-chlorobenzoic acid lacks a specific, published safety profile, a thorough analysis of its structural components provides a clear basis for a conservative and robust safety protocol. By treating this compound with the precautions outlined for acidic, chlorinated, and powdered organic chemicals—specifically as an irritant that is harmful if swallowed—researchers can significantly mitigate the risks associated with its handling. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures detailed in this guide is paramount to ensuring a safe laboratory environment.
References
- Fisher Scientific. (2026, January 2). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chlorobenzoic acid.
- Sigma-Aldrich. (2025, September 27). Safety Data Sheet: 2,5-Furandicarboxylic acid.
- Cayman Chemical. (2025, September 23). Safety Data Sheet: 2,2'-Bipyridine-5,5'-dicarboxylic Acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4,4''-Biphenyldicarboxylic acid.
- Angene Chemical. (2024, September 1). Safety Data Sheet: 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
- TCI Chemicals. (2025, May 27). Safety Data Sheet: 3-Chloro-2-methoxybenzoic Acid.
- Sigma-Aldrich. (n.d.). 2-(CARBOXYMETHYL-AMINO)-6-CHLORO-BENZOIC ACID.
- Fisher Scientific. (2006, April 4). Safety Data Sheet: 3-Chlorobenzoic acid.
- CAS. (n.d.). 2-[(Carboxymethyl)amino]-6-chlorobenzoic acid.
- ChemicalBook. (2026, January 17). 3-Chlorobenzoic acid - Safety Data Sheet.
- National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid.
- ChemIndex. (n.d.). 91-36-1 | 5-[[(2-carboxyphenyl)amino]sulphonyl]-2-chlorobenzoic acid.
- Wikipedia. (n.d.). 4-Chlorobenzoic acid.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.es [fishersci.es]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-Chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 9. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 2-(4-Carboxyphenyl)-6-chlorobenzoic Acid via Suzuki Coupling
Introduction
Biphenyl carboxylic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals and functional materials.[1][2] Their rigid biphenyl framework and the reactive carboxylic acid group make them versatile intermediates.[2] 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, in particular, is a molecule of interest due to its potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura coupling reaction stands out as one of the most powerful and versatile methods for constructing the pivotal carbon-carbon bond in biphenyl synthesis.[3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with a boronic acid has become a cornerstone of modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the use of commercially available and stable organoboron reagents.[3][6]
This application note provides a comprehensive guide for the synthesis of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid using the Suzuki-Miyaura coupling. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses key considerations for successful execution and optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 2-chloro-6-substituted benzoic acid derivative) to a Pd(0) complex. This step breaks the carbon-halogen bond and forms an organopalladium(II) complex.[5] The reactivity of the aryl halide is dependent on the dissociation energy of the C-X bond, following the general trend: I > Br > Cl > F.[4]
-
Transmetalation: This is a crucial step where the organic group from the organoboron species (4-carboxyphenylboronic acid) is transferred to the palladium(II) complex.[5] The presence of a base is critical for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[7][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The choice of ligands, typically phosphines, is also vital as they stabilize the palladium catalyst and influence its reactivity.[5][9] Bulky and electron-rich ligands can enhance the rates of both oxidative addition and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid
This protocol details the synthesis of the target compound via the Suzuki coupling of 2,6-dichlorobenzoic acid and 4-carboxyphenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Dichlorobenzoic acid | ≥98% | Commercially Available |
| 4-Carboxyphenylboronic acid | ≥97% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially Available |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Commercially Available |
| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | Laboratory Supply |
| Hydrochloric acid (HCl) | 1 M and concentrated | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,6-dichlorobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.[10]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove non-acidic organic impurities.
-
Carefully acidify the aqueous layer with 1 M HCl until a precipitate forms (typically pH 2-3).[2][11]
-
-
Isolation and Purification:
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Caption: Experimental workflow for the synthesis of the target compound.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Catalyst | Pd(OAc)₂ with SPhos ligand | Buchwald-type ligands like SPhos are effective for coupling with less reactive aryl chlorides.[6] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.[6] |
| Solvent | 1,4-Dioxane / Water | A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.[10] |
| Temperature | 80-100 °C | Elevated temperatures are often required to facilitate the oxidative addition of aryl chlorides.[1][12] |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[10] |
Troubleshooting and Optimization
While the Suzuki coupling is a robust reaction, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium source is fresh and the ligands have not degraded. Consider using a pre-catalyst for more efficient generation of the active Pd(0) species.[10]
-
Inefficient Transmetalation: The choice of base is critical. If K₃PO₄ is ineffective, other bases such as Cs₂CO₃ or K₂CO₃ can be screened.[6][10]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using milder conditions (lower temperature, weaker base).[10]
-
-
Side Reactions:
-
Homocoupling: The formation of biphenyl from two molecules of the boronic acid can occur. This can sometimes be suppressed by the slow addition of the boronic acid to the reaction mixture.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This may indicate issues with the catalyst system or the presence of impurities.
-
-
Reaction Stalls:
-
If the reaction does not go to completion, a small amount of additional catalyst and ligand can be added.
-
Ensure the reaction mixture is adequately stirred to maintain homogeneity.
-
For more complex substrates or when aiming for industrial-scale synthesis, a Design of Experiments (DoE) approach can be invaluable for optimizing reaction parameters such as catalyst loading, temperature, and base concentration to achieve higher yields and purity.[12][13]
Conclusion
The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The protocol provided in this application note serves as a robust starting point for the synthesis and can be adapted and optimized for specific research and development needs. The continued exploration and application of such powerful cross-coupling reactions will undoubtedly continue to drive innovation in the fields of drug discovery and materials science.[14]
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
El-Mekabaty, A., & Fadda, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19041-19071. Retrieved from [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eabq7432. Retrieved from [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(15), 2284-2290. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9545–9554. Retrieved from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Newman, S. G., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(1), 87-90. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Request PDF. (n.d.). Palladium catalyzed ligand-free Suzuki cross-coupling reaction. Retrieved from [Link]
-
University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Kelly, S. M., & O'Neill, M. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(19), 7363–7367. Retrieved from [Link]
-
Preprints.org. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from [Link]
-
ACS Publications. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (1970). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]
-
Organic Syntheses. (1922). o-CHLOROBENZOIC ACID. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Application Note: Hydrothermal Growth of Coordination Polymers with Chlorinated Biphenyl Ligands
[1]
Abstract & Introduction
This application note details the hydrothermal synthesis of coordination polymers (CPs) utilizing 2,2'-dichloro-4,4'-biphenyldicarboxylic acid (H₂Cl₂bpdc) as a primary organic linker.[1] Unlike planar biphenyl ligands, the introduction of chlorine substituents at the ortho positions (2,2') induces significant steric hindrance, forcing the two phenyl rings into a twisted, non-planar conformation (atropisomerism).
This "pre-programmed" torsion angle is a critical tool in Crystal Engineering, allowing researchers to access helical, chiral, or high-dimensionality topologies that are inaccessible with planar linkers. These materials are highly relevant in drug development for chiral separation stationary phases , luminescent sensing of antibiotic residues , and heterogeneous catalysis .
Key Application Areas
-
Structural Chemistry: Controlling network topology via steric modulation.
-
Pharmaceuticals: Chiral separation materials and drug delivery scaffolds.
-
Environmental Sensing: Luminescent detection of small-molecule toxins.
Scientific Principles & Causality
The "Twist" Mechanism (Steric Control)
The success of this protocol relies on the specific geometry of the ligand. In unsubstituted biphenyl dicarboxylates, the rings can rotate relatively freely, often packing flat due to
-
Causality: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å).
-
Effect: When placed at the 2,2' positions, the Cl atoms clash, forcing the dihedral angle between rings to
70–90°. -
Outcome: This prevents the formation of dense, non-porous 2D sheets and promotes the growth of open 3D frameworks or helical chains.
Hydrothermal Synthesis Logic
We utilize Hydrothermal Synthesis (high pressure/temperature in aqueous media) rather than ambient evaporation.
-
Solubility: Chlorinated ligands are hydrophobic. High temperature (120–160°C) and pressure increase the dielectric constant of water, improving ligand solubility.
-
Crystallinity: The slow cooling ramp (programmed cooling) allows for thermodynamic product formation, yielding single crystals suitable for X-ray diffraction (SCXRD) rather than kinetic powders.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity / Grade |
| H₂Cl₂bpdc (2,2'-dichloro-4,4'-biphenyldicarboxylic acid) | Organic Linker (Ligand) | >97% (HPLC) |
| Zn(NO₃)₂[2][3][4] · 6H₂O | Metal Node Source | ACS Reagent, ≥98% |
| NaOH (1M Solution) | Deprotonating Agent | Standard Volumetric |
| 4,4'-Bipyridine (bipy) | Auxiliary Ligand (Pillar) | 98% |
| Deionized Water | Solvent | 18.2 MΩ·cm |
Safety Warning: PCB Distinction
CRITICAL SAFETY NOTE: While this protocol uses chlorinated biphenyls, the specific ligand (dicarboxylic acid derivative) is distinct from toxic Polychlorinated Biphenyls (PCBs) used in industrial insulators. However, standard PCB handling precautions (nitrile gloves, fume hood, dedicated waste stream) must be observed as a precaution against metabolic degradation or trace impurities.
Step-by-Step Synthesis Workflow
Target Compound: [Zn(Cl₂bpdc)(bipy)]ₙ (3D Pillared Framework)
-
Stoichiometric Weighing:
-
Weigh 0.1 mmol of H₂Cl₂bpdc (31.1 mg).
-
Weigh 0.1 mmol of Zn(NO₃)₂ · 6H₂O (29.7 mg).
-
Weigh 0.1 mmol of 4,4'-bipy (15.6 mg).
-
Note: A 1:1:1 ratio is standard for pillared-layer structures.
-
-
Solubilization & pH Adjustment:
-
Add the H₂Cl₂bpdc and 4,4'-bipy to 10 mL of Deionized Water in a glass beaker.
-
Under stirring, add NaOH (1M) dropwise.
-
Endpoint: Monitor pH until it reaches 6.5 – 7.0 . The solution should become clear as the carboxylic acid deprotonates to carboxylate (COO⁻).
-
Causality: Failure to deprotonate prevents coordination with Zn²⁺.
-
-
Metal Addition:
-
Add the Zn(NO₃)₂ salt to the clear solution. A slight precipitate may form (kinetic product); stir for 15 minutes.
-
-
Autoclave Loading:
-
Transfer the suspension/solution into a 23 mL Teflon-lined stainless steel autoclave .
-
Fill factor should be ~40-50% (do not exceed 60% to prevent over-pressurization).
-
-
Thermal Cycle (The "Black Box"):
-
Seal the autoclave tightly.
-
Place in a programmable oven.
-
Ramp 1: Heat to 160°C over 2 hours.
-
Hold: Maintain 160°C for 72 hours (3 days).
-
Ramp 2 (Critical): Cool to room temperature at a rate of 5°C/hour .
-
Reasoning: Slow cooling prevents defects and promotes large single-crystal growth.
-
-
Harvesting:
-
Filter the resulting colorless block crystals.
-
Wash with distilled water (3x) and ethanol (1x).
-
Air dry at room temperature.
-
Visualization of Workflows
Synthesis Process Flow
Caption: Figure 1. Step-by-step hydrothermal synthesis workflow for chlorinated coordination polymers.
Ligand Design Logic (Steric Control)
Caption: Figure 2. Mechanistic logic: How chlorine substituents enforce non-planar topology.
Characterization & Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these standard data points.
Data Summary Table
| Technique | Expected Result | Interpretation |
| PXRD (Powder X-Ray) | Sharp peaks matching simulated CIF | High crystallinity; no amorphous background. |
| FT-IR | Shift in | Confirming metal coordination (deprotonation). |
| TGA (Thermogravimetry) | Weight loss step >300°C | High thermal stability of the framework. |
| UV-Vis / PL | Blue-shift compared to free ligand | Perturbation of ligand |
Troubleshooting Guide
-
Problem: Powder/Amorphous precipitate instead of crystals.
-
Cause: Cooling was too fast or pH was too high (rapid precipitation).
-
Fix: Reduce cooling rate to 2°C/h; lower pH slightly to 6.0 to slow down deprotonation.
-
-
Problem: "Charred" or black product.
-
Cause: Temperature too high (>180°C) caused ligand decomposition.
-
Fix: Reduce synthesis temp to 140°C.
-
References
-
Hydrothermal Synthesis of Biphenyl-Dicarboxylate CPs
-
Effect of Chlorine Substituents on Topology
-
General Hydrothermal CP Methodologies
-
Lanthanide-Biphenyl CP Synthesis
- Title: Solvothermal synthesis and structures of lanthanide-organic sandwich coordination polymers with 4,4′-biphenyldicarboxylic acid.
- Source: ResearchGate / Journal of Solid St
-
URL:[Link]
Sources
- 1. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordination polymer based on Cu(II), Co(II) and 4,4'-bipyridine-2,6,2',6'-tetracarboxylate: synthesis, structure and adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for esterification of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid
Application Note: Strategic Esterification of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid
Executive Summary & Molecule Analysis
This guide provides high-fidelity protocols for the esterification of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid . Successful modification of this substrate requires a nuanced understanding of its structural asymmetry.
Substrate Analysis: The molecule contains two distinct carboxylic acid functionalities with vastly different steric environments:
-
The Hindered Acid (Position 1, Ring A): This group is flanked by a chlorine atom at C6 and a phenyl ring at C2. This creates a classic "ortho-effect" scenario (2,6-disubstitution), rendering the carbonyl carbon highly inaccessible to nucleophilic attack via the standard tetrahedral intermediate mechanism.
-
The Unhindered Acid (Position 4', Ring B): This is a standard para-substituted benzoic acid with minimal steric impediment.
Strategic Implications:
-
Standard Fischer Esterification (MeOH/H⁺) will predominantly yield the mono-ester (reacting only at Ring B).[1] The hindered acid will remain unreacted due to the high activation energy required to form the tetrahedral intermediate.
-
Global Esterification (Di-ester) requires conditions that bypass the steric blockade at the carbonyl carbon (e.g., alkylation via Sɴ2) or the formation of a highly reactive acyl chloride intermediate.
Strategic Decision Matrix
| Objective | Recommended Method | Mechanism | Key Advantage |
| Global Esterification (Both COOH groups) | Method A: Alkylation (MeI/K₂CO₃) | Sɴ2 Attack on Alkyl Halide | Bypasses steric hindrance at the carbonyl carbon completely.[1] |
| Regioselective Esterification (Only 4'-COOH) | Method B: Fischer (MeOH/H₂SO₄) | Nucleophilic Acyl Substitution | Exploits kinetic differentiation; leaves the hindered acid intact.[1] |
| Scale-Up Global (Industrial) | Method C: Acid Chloride (SOCl₂/DMF) | Acylium Ion/Addition-Elimination | Cost-effective for large batches; drives reaction via highly reactive intermediate.[1] |
Detailed Experimental Protocols
Method A: Global Esterification via Carboxylate Alkylation (Recommended for Lab Scale)
Best for: High yield, mild conditions, and ensuring the hindered acid reacts.
Principle: This method utilizes a base to deprotonate both carboxylic acids. The resulting carboxylate anions act as nucleophiles, attacking the methyl iodide (or dimethyl sulfate) in an Sɴ2 fashion. Because the nucleophile (oxygen) is attacking the unhindered methyl group of the reagent, the steric bulk surrounding the carboxylic acid on the biphenyl core is irrelevant.
Reagents:
-
Substrate: 2-(4-Carboxyphenyl)-6-chlorobenzoic acid (1.0 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Electrophile: Methyl Iodide (MeI) (3.0 eq) [Alt: Dimethyl Sulfate]
-
Solvent: DMF (Dimethylformamide) [0.2 M concentration][1]
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add the substrate (1.0 eq) and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add K₂CO₃ (2.5 eq) in a single portion. The suspension may become thick. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the dicarboxylate salt.
-
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (3.0 eq) dropwise via syringe.
-
Caution: MeI is a volatile alkylating agent. Use a fume hood.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The di-ester is usually less polar than the mono-ester.[1]
-
-
Workup: Dilute the reaction mixture with EtOAc and wash with water (3x) to remove DMF. Wash the organic layer with Brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.
Method B: Regioselective Mono-Esterification (Fischer Protocol)
Best for: Targeting the 4'-COOH while preserving the hindered 2,6-acid for orthogonal coupling.[1]
Principle: Under equilibrium conditions with a protic acid catalyst, the unhindered 4'-COOH reacts rapidly. The 2,6-disubstituted COOH is kinetically protected; the transition state energy to form the tetrahedral intermediate is too high under mild reflux.
Reagents:
-
Solvent/Reagent: Methanol (anhydrous, 0.1 M)
-
Catalyst: Sulfuric Acid (H₂SO₄, conc.) (0.5 eq) or Thionyl Chloride (SOCl₂, 1.5 eq)
Protocol:
-
Setup: Round-bottom flask with reflux condenser and drying tube.
-
Addition: Dissolve substrate in Methanol.
-
Catalyst: Add H₂SO₄ dropwise. (Alternatively, add SOCl₂ dropwise at 0°C to generate anhydrous HCl in situ).
-
Reflux: Heat to reflux (65°C) for 6–8 hours.
-
Critical Checkpoint: Do not reflux for >24 hours, or the hindered acid may slowly begin to esterify (approx. <5% conversion).
-
-
Workup: Cool to RT. Concentrate methanol to ~20% volume. Pour residue into ice water.
-
Isolation: The mono-ester often precipitates. Filter and wash with cold water. If oil forms, extract with DCM.
-
Purification: The crude product will contain mostly mono-ester. Unreacted starting material can be removed by washing the organic layer with mild base (sat. NaHCO₃) only if the mono-ester is not soluble in bicarbonate (risk of losing product). Standard column chromatography is preferred for separation.
Method C: Global Esterification via Acid Chloride (Scale-Up)
Best for: Large scale synthesis where MeI cost/toxicity is prohibitive.[1]
Principle: Converting the acid to an acid chloride replaces the poor leaving group (-OH) with a good one (-Cl) and creates a highly electrophilic carbonyl. The formation of the Vilsmeier reagent (DMF/SOCl₂) helps activate the hindered acid.
Protocol:
-
Suspend substrate in Toluene (or neat SOCl₂).
-
Add Thionyl Chloride (5.0 eq) and a catalytic drop of DMF (essential for the hindered acid).
-
Reflux for 3–5 hours. The solution should become clear.
-
Evaporate excess SOCl₂ and Toluene (azeotropic removal).
-
Redissolve the crude bis-acid chloride in DCM.
-
Add Methanol (excess) and Pyridine (2.5 eq) at 0°C.
-
Stir 2 hours at RT to afford the di-ester.
Visualizing the Reaction Logic
The following diagram illustrates the bifurcation between kinetic control (Regioselective) and thermodynamic/bypass mechanisms (Global).
Caption: Workflow decision tree distinguishing between steric-independent alkylation (Global) and kinetically controlled Fischer esterification (Regioselective).
Physicochemical Data & Troubleshooting
| Parameter | Value / Note | Source |
| Molecular Weight | 276.67 g/mol (Di-acid) | Calculated |
| pKa (Est.) | COOH-1 (Hindered): ~2.8 | Ortho-chloro effect increases acidity but decreases nucleophilicity.[1] |
| pKa (Est.) | COOH-2 (Unhindered): ~4.2 | Standard benzoic acid range. |
| TLC Visualization | UV Active (254 nm) | Biphenyl conjugation. |
| Solubility | Poor in water/hexane. Good in DMF, DMSO, MeOH. | - |
Troubleshooting Guide:
-
Problem: In Method A, reaction is incomplete.
-
Solution: Add catalytic sodium iodide (NaI) to generate methyl iodide in situ (Finkelstein condition) or switch to Dimethyl Sulfate (more reactive).
-
-
Problem: In Method B, traces of di-ester appear.
-
Solution: Lower temperature to 40°C and extend time. The hindered acid activation energy is high, but not infinite.
-
-
Problem: Substrate won't dissolve in MeOH.
-
Solution: Use a co-solvent like THF or DCM (1:1 with MeOH).
-
References
- Mechanism of Hindered Esterification: Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons.
-
Alkylation of Carboxylic Acids: Common Organic Chemistry - Acid to Ester Conditions. Retrieved from
-
Steric Hindrance in 2,6-Disubstituted Benzoic Acids: Endo, T., et al. (2014).[4] Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[4] Pesticide Biochemistry and Physiology.
-
Use of Dimethyl Sulfate/MeI: Process for the preparation of esters of aromatic carboxylic acids. US Patent 5744628A.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Use of 2-(4-Carboxyphenyl)-6-chlorobenzoic Acid in Reticular Chemistry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid as a versatile ligand in reticular chemistry. The unique structural characteristics of this ligand, featuring a biphenyl backbone with two carboxylic acid moieties and a strategically positioned chlorine atom, offer significant potential for the synthesis of novel Metal-Organic Frameworks (MOFs) with tunable properties. This guide outlines detailed protocols for the synthesis, characterization, and activation of a hypothetical MOF, designated as G-MOF-1 (Gemini-Metal-Organic Framework-1) , and discusses its potential applications, particularly in the realm of controlled drug delivery.
Introduction to 2-(4-Carboxyphenyl)-6-chlorobenzoic Acid in Reticular Chemistry
Reticular chemistry is a field dedicated to the design and synthesis of crystalline porous materials from molecular building blocks.[1][2] Metal-Organic Frameworks (MOFs), a prominent class of materials within this field, are constructed from metal ions or clusters linked together by organic ligands.[3][4] The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting framework.[5][6]
The ligand, 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, presents several advantageous features for the construction of robust and functional MOFs:
-
Ditopic Carboxylate Linkage: The two carboxylic acid groups situated on different phenyl rings allow for the formation of extended, three-dimensional networks with various metal centers.
-
Asymmetric and Rigid Backbone: The biphenyl structure provides rigidity, contributing to the thermal stability of the resulting framework. The ortho-chloro substitution induces a twist in the biphenyl rings, potentially leading to chiral structures or preventing dense packing to favor porosity.
-
Halogen Functionalization: The presence of a chlorine atom can influence the electronic properties of the framework and may serve as a site for post-synthetic modification.[7][8] Halogenated ligands have been shown to impact the morphology and gas uptake properties of MOFs.[9][10]
These characteristics make 2-(4-Carboxyphenyl)-6-chlorobenzoic acid a compelling candidate for the synthesis of novel MOFs with potential applications in gas storage, catalysis, and, as will be explored in this guide, advanced drug delivery systems.[11][12][13]
Synthesis of G-MOF-1: A Hypothetical MOF
This section details the solvothermal synthesis of G-MOF-1 , a hypothetical zinc-based MOF utilizing 2-(4-Carboxyphenyl)-6-chlorobenzoic acid as the organic linker. The solvothermal method is a widely adopted technique for MOF synthesis, involving the heating of reactants in a sealed vessel to promote crystallization.[14]
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| 2-(4-Carboxyphenyl)-6-chlorobenzoic acid | C₁₄H₉ClO₄ | >98% | Custom Synthesis |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Fisher Scientific |
| Ethanol (EtOH) | C₂H₅OH | >99.5% | Merck |
| Chloroform (CHCl₃) | CHCl₃ | >99% | VWR Chemicals |
Safety Precautions: 2-Chlorobenzoic acid is an irritant to the skin and eyes.[15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocol
The following protocol describes the synthesis of G-MOF-1 in a 20 mL scintillation vial.
-
Reactant Preparation: In a 20 mL glass scintillation vial, combine 58.5 mg (0.2 mmol) of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate.
-
Solvent Addition: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
Dissolution: Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution of the reactants.
-
Solvothermal Reaction: Place the sealed vial in a preheated oven at 110 °C for 48 hours.
-
Crystallization and Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline precipitates of G-MOF-1 should be observed at the bottom of the vial.
-
Washing and Purification: Decant the supernatant. Wash the crystalline product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF within the pores.
-
Drying: Dry the purified G-MOF-1 crystals under vacuum at 80 °C for 12 hours.
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for G-MOF-1.
Characterization of G-MOF-1
Thorough characterization is essential to confirm the successful synthesis, structure, and properties of G-MOF-1.
Powder X-ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and phase purity of the synthesized G-MOF-1.[3]
Protocol:
-
Grind a small sample of the dried G-MOF-1 into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.
Expected Outcome: A unique diffraction pattern with sharp peaks, confirming the formation of a crystalline material. The absence of peaks corresponding to the starting materials indicates high phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To verify the coordination of the carboxylate groups to the zinc centers.[14]
Protocol:
-
Prepare a KBr pellet containing a small amount of G-MOF-1.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
Expected Outcome: The disappearance of the broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹) and a shift in the C=O stretching frequency (around 1700 cm⁻¹) compared to the free ligand, indicating the deprotonation and coordination of the carboxylate moieties to the metal centers.
Thermogravimetric Analysis (TGA)
Purpose: To assess the thermal stability of G-MOF-1 and determine the temperature at which the framework decomposes.[3]
Protocol:
-
Place 5-10 mg of G-MOF-1 in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
Expected Outcome: An initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stability of the framework. A sharp weight loss at higher temperatures will signify the decomposition of the organic linker and the collapse of the framework structure.
Activation of G-MOF-1 for Enhanced Porosity
Activation is a critical step to remove guest molecules from the pores of the MOF, making the internal surface area accessible for applications such as drug loading.[17][18]
Solvent Exchange and Supercritical CO₂ Drying
Protocol:
-
Solvent Exchange: Immerse the as-synthesized G-MOF-1 in a volatile solvent with a low surface tension, such as chloroform, for 3 days, replacing the solvent with a fresh portion every 24 hours. This process exchanges the high-boiling-point DMF with a more easily removable solvent.
-
Supercritical CO₂ Drying: Place the solvent-exchanged G-MOF-1 in the chamber of a critical point dryer. Purge the chamber with liquid CO₂ to replace the chloroform. Increase the temperature and pressure above the critical point of CO₂ (31 °C and 73.8 bar). Slowly vent the supercritical CO₂ to avoid capillary forces that could cause pore collapse.
Activation Workflow Diagram
Caption: Activation workflow for G-MOF-1.
Application in Drug Delivery: A Case Study with 5-Fluorouracil
The high porosity and tunable nature of MOFs make them excellent candidates for drug delivery systems.[11][19] This section outlines a protocol for loading the anticancer drug 5-Fluorouracil (5-FU) into activated G-MOF-1.
Drug Loading Protocol
-
Preparation of Drug Solution: Prepare a 1 mg/mL solution of 5-Fluorouracil in a suitable solvent, such as a mixture of water and ethanol.
-
Incubation: Immerse 50 mg of activated G-MOF-1 in 10 mL of the 5-FU solution.
-
Loading: Stir the suspension at room temperature for 24 hours in the dark to allow for the diffusion of 5-FU into the pores of G-MOF-1.
-
Isolation: Centrifuge the mixture to collect the 5-FU loaded G-MOF-1.
-
Washing: Wash the product with the solvent used for the drug solution to remove any surface-adsorbed 5-FU.
-
Drying: Dry the 5-FU@G-MOF-1 composite under vacuum at room temperature.
Quantification of Drug Loading
The amount of encapsulated 5-FU can be determined using UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.
Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of G-MOF-1] x 100
In Vitro Drug Release
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Study: Disperse a known amount of 5-FU@G-MOF-1 in the PBS solution and incubate at 37 °C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh PBS.
-
Analysis: Measure the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy.
Conclusion
2-(4-Carboxyphenyl)-6-chlorobenzoic acid is a promising ligand for the development of novel Metal-Organic Frameworks. The synthetic and characterization protocols provided in this guide for the hypothetical G-MOF-1 serve as a foundational methodology for researchers exploring this and similar halogenated, biphenyl-based dicarboxylic acid linkers. The inherent properties of such frameworks, including their high porosity and tunable functionality, position them as excellent candidates for advanced applications, particularly in the field of targeted and controlled drug delivery. Further investigations into the effects of the chlorine substitution on the framework's properties and performance are encouraged to fully realize the potential of this versatile building block in reticular chemistry.
References
-
Rehman, A., & Park, S.-J. (2018). Microporous carbons derived from melamine and isophthalaldehyde: One-pot condensation and activation in a molten salt medium for efficient gas adsorption. ResearchGate. [Link]
-
Gisi, D., et al. (2025). Tailoring highly surface and microporous activated carbons (ACs) from biomass via KOH, K₂C₂O₄ and KOH/K2C2O4 activation. ScienceDirect. [Link]
-
MDPI. (2022). Microporous Activated Carbon from Pisum sativum Pods Using Various Activation Methods and Tested for Adsorption of Acid Orange 7 Dye from Water. MDPI. [Link]
-
ResearchGate. (n.d.). Novel Activation Process for Preparing Highly Microporous and Mesoporous Activated Carbons. ResearchGate. [Link]
-
UMT Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Journal. [Link]
-
BioResources. (2016). An effective method to enhance adsorption capacity and mesoporosity of activated carbon by pre-pyrolysis and chemical activation procedures. BioResources. [Link]
-
ACS Publications. (2020). Halogenated Metal–Organic Framework Glasses and Liquids. Journal of the American Chemical Society. [Link]
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
-
RSC Publishing. (n.d.). Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared. RSC Publishing. [Link]
- Google Patents. (n.d.). CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
-
ResearchGate. (2025). Control of Halogen Interactions on Morphology of Metal-Organic Framework Nanosheets. ResearchGate. [Link]
-
UQ eSpace. (2020). Halogenated Metal–Organic Framework Glasses and Liquids. UQ eSpace. [Link]
-
ResearchGate. (2025). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate. [Link]
-
RMIT University. (2024). Synthesis, characterisation and applications of metal organic frameworks and coordination polymers using highly conjugated ligands. RMIT University Research Repository. [Link]
-
CAS Common Chemistry. (n.d.). 2-Chlorobenzoic acid. CAS. [Link]
-
Yaghi, O. (n.d.). Introduction to Reticular Chemistry. Yaghi Group. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH. [Link]
-
ResearchGate. (2025). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(4-Carboxybenzoyl)benzoic acid. PubChem. [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Organic Syntheses. [Link]
-
CD Bioparticles. (n.d.). Multi-Carboxylic MOFs Linkers. CD Bioparticles. [Link]
-
Wikipedia. (n.d.). 2-Chlorobenzoic acid. Wikipedia. [Link]
-
ResearchGate. (n.d.). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Organic Syntheses. [Link]
-
Yaghi, O. (n.d.). Large language models for reticular chemistry. Yaghi Group. [Link]
-
PMC. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. PMC. [Link]
-
Arabian Journal of Chemistry. (n.d.). A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid. ScienceDirect. [Link]
-
PubMed. (2019). Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. PubMed. [Link]
-
UCL Open. (n.d.). Reticular Chemistry and. UCL Open. [Link]
-
ResearchGate. (2025). (PDF) Large language models for reticular chemistry. ResearchGate. [Link]
-
PubMed. (2024). Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. PubMed. [Link]
-
PMC. (2020). Standard Practices of Reticular Chemistry. PMC. [Link]
-
Semantic Scholar. (n.d.). Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. Semantic Scholar. [Link]
-
RSC Publishing. (n.d.). Nanoscale covalent organic frameworks as smart carriers for drug delivery. RSC Publishing. [Link]
Sources
- 1. ucl.scienceopen.com [ucl.scienceopen.com]
- 2. Standard Practices of Reticular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. blog.strem.com [blog.strem.com]
- 7. Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Nanoscale covalent organic frameworks as smart carriers for drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. journal.umt.edu.my [journal.umt.edu.my]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. research.chalmers.se [research.chalmers.se]
- 19. Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 2-(4-Carboxyphenyl)-6-chlorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this challenging synthesis. We will delve into the common synthetic routes, troubleshoot potential issues, and provide detailed protocols to enhance the yield and purity of your target compound.
The synthesis of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, a sterically hindered biaryl dicarboxylic acid, presents a significant synthetic challenge. The congestion around the forming biaryl bond and the presence of two carboxylic acid groups necessitate carefully optimized reaction conditions. This guide will focus on the two most viable synthetic strategies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(4-Carboxyphenyl)-6-chlorobenzoic acid?
The most practical approaches involve the formation of the central carbon-carbon bond between two substituted benzene rings. The two predominant methods are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a 2-chloro-6-halobenzoic acid derivative with a 4-carboxyphenylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed reaction coupling two different aryl halides, for instance, a 2,6-dihalobenzoic acid derivative with a 4-halobenzoic acid derivative.[3][4]
Q2: Which synthetic route is generally preferred and why?
For this specific target, the Suzuki-Miyaura coupling is generally the preferred method. It offers several advantages over the traditional Ullmann reaction, including milder reaction conditions, greater functional group tolerance, higher yields, and a broader selection of well-studied catalysts and ligands that can overcome steric hindrance.[5][6] Classical Ullmann reactions often require harsh conditions (temperatures >200 °C) and stoichiometric amounts of copper, which can lead to lower yields and difficult purification.[4][7][8]
Q3: What are the key challenges associated with synthesizing this sterically hindered biaryl acid?
The primary challenge is the steric hindrance imposed by the ortho-chloro and ortho-carboxy groups on the benzoic acid starting material. This congestion can significantly slow down the key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields.[9] Catalyst deactivation and competing side reactions like dehalogenation and homocoupling are also common issues.[10][11]
Q4: How should I monitor the reaction's progress?
The most common methods for reaction monitoring are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, ensure you have a solvent system that provides good separation between your starting materials and the product. For LC-MS, you can monitor the disappearance of starting material ions and the appearance of the product ion.
Q5: What are the recommended purification techniques for the final product?
Purification of the dicarboxylic acid product typically involves an acidic workup followed by recrystallization or column chromatography.
-
Acid-Base Extraction: After the reaction, the mixture can be diluted and the product can be extracted into an aqueous basic solution. This solution is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with 1M HCl) to a pH of 2-3, causing the dicarboxylic acid product to precipitate.[6][9] The solid can then be collected by filtration.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water or dioxane/water mixture, to obtain a highly pure product.
-
Column Chromatography: If impurities are difficult to remove by other means, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acids protonated and improve peak shape, is typically required.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, categorized by the synthetic route.
A. Suzuki-Miyaura Coupling Route
Typical Reaction: 2,6-Dichlorobenzoic acid + 4-(Methoxycarbonyl)phenylboronic acid
Problem 1: My reaction shows low or no conversion to the desired product.
This is a common issue, often related to the challenging nature of the sterically hindered aryl chloride.
-
Potential Cause 1: Inefficient Oxidative Addition. Aryl chlorides are less reactive than bromides or iodides, and the steric bulk of the ortho-substituents makes it difficult for the palladium catalyst to insert into the C-Cl bond.[9][12]
-
Potential Cause 2: Catalyst Deactivation. The appearance of palladium black is a clear sign of catalyst precipitation and loss of activity.[9][10]
-
Solution: Ensure your solvent is thoroughly degassed before use to remove oxygen, which can oxidize the active Pd(0) catalyst.[10] This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[10] Using more robust ligands can also help stabilize the catalyst in solution.[9]
-
-
Potential Cause 3: Suboptimal Base or Solvent. The choice of base and solvent is critical and highly interdependent.
-
Solution: A common and effective combination for Suzuki couplings is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in a solvent system like dioxane/water or toluene/water.[2] The water is crucial for activating the boronic acid for transmetalation.[13] If you observe decomposition, screen a variety of bases and solvents.
-
Problem 2: I'm observing significant protodehalogenation of my 2,6-dichlorobenzoic acid.
This side reaction, where the chloro-substituent is replaced by a hydrogen atom, leads to the formation of 2-chlorobenzoic acid and reduces your yield.[9]
-
Potential Cause: This can be promoted by certain bases or by using protic solvents like alcohols.[9][10] It can also occur if the catalytic cycle is interrupted after oxidative addition.
-
Solution: Switch to a non-protic solvent system like anhydrous dioxane or toluene, with a carefully controlled amount of water. Avoid using alcohol solvents. Using a phosphate base (e.g., K₃PO₄) instead of a carbonate may also help minimize this side reaction.[10]
-
Problem 3: I see a lot of homocoupling of the boronic acid reagent.
This side reaction produces 4,4'-biphenyldicarboxylic acid, consuming your boronic acid and complicating purification.
-
Potential Cause: Homocoupling is often promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways.[11]
B. Ullmann Condensation Route
Typical Reaction: 2-Bromo-6-chlorobenzoic acid + 4-Iodobenzoic acid
Problem 1: The reaction requires very high temperatures and still gives a low yield.
This is a notorious drawback of the classical Ullmann reaction.[4][8]
-
Potential Cause: Traditional Ullmann conditions rely on un-ligated copper powder or salts, which have low reactivity.
Problem 2: My purification is complicated by residual copper.
Copper salts and complexes can be difficult to remove from the final product.
-
Potential Cause: Copper complexes can be soluble in both organic and aqueous phases.
-
Solution: During workup, after initial extraction, wash the organic layer with an aqueous solution of ammonia or ammonium chloride. This will form a water-soluble copper-ammonia complex that can be effectively removed. Filtering the crude reaction mixture through a pad of celite can also help remove insoluble copper species before extraction.[6]
-
Data Presentation: Recommended Suzuki Coupling Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling to synthesize the target molecule's ester precursor. Optimization will likely be required for your specific setup.
| Parameter | Recommendation | Rationale & Citation |
| Aryl Halide | 2,6-Dichlorobenzoic acid methyl ester | The ester protects the carboxylic acid, improving solubility and preventing side reactions with the base. |
| Boronic Acid | 4-(Methoxycarbonyl)phenylboronic acid | The ester form is generally more stable and easier to handle than the free acid. |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Common, effective, and air-stable (for Pd(OAc)₂) precatalysts.[1][9] |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands that excel at activating sterically hindered aryl chlorides.[9] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that is highly effective in Suzuki couplings and can minimize protodehalogenation.[10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A standard solvent system that facilitates both organic reagent solubility and boronic acid activation.[2] |
| Temperature | 80–110 °C | Sufficient to drive the reaction without causing significant thermal decomposition of the catalyst or starting materials. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol (Ester Route)
This protocol details the synthesis of the dimethyl ester of the target compound, which can then be hydrolyzed to the final diacid.
Step 1: Reaction Setup
-
To a dry Schlenk flask, add 2,6-dichlorobenzoic acid methyl ester (1.0 eq.), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Step 2: Solvent Addition and Reaction
-
Add degassed 1,4-dioxane and degassed water (e.g., 5:1 v/v) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diester product by flash column chromatography on silica gel.
Step 4: Hydrolysis
-
Dissolve the purified diester in a mixture of THF and methanol.
-
Add an aqueous solution of NaOH or LiOH (e.g., 2.5 M, 4-5 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Collect the precipitated 2-(4-Carboxyphenyl)-6-chlorobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- S
- Vedantu.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
- Wikipedia.
- ResearchGate.
- Wikipedia. Ullmann reaction.
- Organic Synthesis.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Wikipedia. Suzuki reaction.
- Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Lab Reporter [fishersci.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Structural Elucidation of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid: A Multi-technique Approach
In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. The biphenyl carboxylic acid scaffold, exemplified by 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, is a recurring motif in pharmacologically active compounds and functional materials. Its structural nuances, dictated by the substitution pattern and the inherent rotational freedom of the biphenyl system, demand a robust analytical strategy for unambiguous elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid and offers a comparative perspective on other key analytical techniques, namely Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.
The Cornerstone of Structural Analysis: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for the structural elucidation of organic molecules in solution.[1][2] It provides exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Predicted ¹H NMR Spectrum of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid
Expected Chemical Shifts (δ) and Multiplicities:
| Proton(s) | Ring | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-3', H-5' | 4-Carboxyphenyl | ~8.10-8.20 | Doublet (d) | Ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. Coupled to H-2' and H-6'. |
| H-2', H-6' | 4-Carboxyphenyl | ~7.80-7.90 | Doublet (d) | Meta to the carboxylic acid group. Coupled to H-3' and H-5'. |
| H-5 | 6-Chlorobenzoic acid | ~7.60-7.70 | Triplet (t) or Doublet of Doublets (dd) | Flanked by two other aromatic protons. |
| H-4 | 6-Chlorobenzoic acid | ~7.45-7.55 | Triplet (t) or Doublet of Doublets (dd) | Influenced by the ortho chloro and para biphenyl substituents. |
| H-3 | 6-Chlorobenzoic acid | ~7.35-7.45 | Doublet of Doublets (dd) | Coupled to H-4 and H-5. |
| 2 x -COOH | Both | ~12.0-13.0 | Broad Singlet (br s) | Highly deshielded acidic protons, often broad due to hydrogen bonding and exchange.[3] |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the convergence of data from multiple analytical methods.[6][7] Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis.[8][9]
Expected Data for 2-(4-Carboxyphenyl)-6-chlorobenzoic acid:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected for this aromatic carboxylic acid.[3][10] The exact mass measurement by high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₄H₉ClO₄).
-
Key Fragmentation Patterns: Aromatic carboxylic acids typically exhibit characteristic fragmentation patterns.[10][11] We would anticipate fragments corresponding to the loss of:
-
-OH (M-17)
-
-COOH (M-45)
-
-Cl (M-35/37, showing isotopic pattern)
-
Sequential loss of CO and H₂O from the carboxylic acid groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is adept at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[12][13]
Expected Salient Peaks for 2-(4-Carboxyphenyl)-6-chlorobenzoic acid:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid (-COOH) | O-H stretch | 3300-2500 | Very broad |
| Aromatic C-H | C-H stretch | 3100-3000 | Sharp, multiple bands |
| Carboxylic Acid (C=O) | C=O stretch | 1720-1680 | Strong, sharp |
| Aromatic C=C | C=C stretch | 1600-1450 | Multiple bands of varying intensity |
| C-O | C-O stretch | 1320-1210 | Strong |
| C-Cl | C-Cl stretch | 800-600 | Moderate to strong |
The broad O-H stretch and the strong C=O absorption are definitive indicators of the carboxylic acid functionalities.[4][14]
Single-Crystal X-ray Diffraction
For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural confirmation by mapping the precise three-dimensional arrangement of atoms in the crystal lattice.[15] This technique would definitively determine:
-
Bond lengths and angles: Confirming the connectivity of all atoms.
-
Dihedral angle: Revealing the twist between the two phenyl rings, a critical conformational feature.[5][15]
-
Intermolecular interactions: Elucidating hydrogen bonding networks and crystal packing.[5][15]
While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail.
Methodological Workflow for Structural Elucidation
A logical workflow ensures a comprehensive and efficient characterization of a novel compound like 2-(4-Carboxyphenyl)-6-chlorobenzoic acid.
Caption: Logical workflow for the structural elucidation of a novel organic compound.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the compound and allows for the observation of the acidic protons.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. For enhanced resolution, consider a greater number of scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[16] Phase and baseline correct the resulting spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance.[1] Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural motifs.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background scan of the empty ATR crystal and ratio it against the sample scan to obtain the absorbance spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The structural elucidation of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid is a multi-faceted task that is best approached with a suite of complementary analytical techniques. While ¹H NMR provides the foundational framework of proton connectivity, Mass Spectrometry confirms the molecular formula and offers fragmentation clues. FTIR spectroscopy rapidly identifies key functional groups, and Single-Crystal X-ray Diffraction, when applicable, provides the definitive three-dimensional structure. By integrating the data from these methods, researchers can achieve an unambiguous and comprehensive understanding of the molecular architecture, a critical step in advancing drug development and materials science.
References
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
- Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. (2026, February 15). LinkedIn. [Link]
-
Kumar, M. H., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 353-360. [Link]
-
RRI Digital Repository. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]
-
IUCr Journals. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)- [1,10-biphenyl]-3-carboxylic acid. [Link]
-
NSF Public Access Repository. (2025, February 1). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
-
ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]
-
Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 9(12), 309. [Link]
-
ResearchGate. (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b).... [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. [Link]
-
ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
-
University of Arizona. Mass Spectrometry - Examples. [Link]
-
OSTI.GOV. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]
-
Whitman College. GCMS Section 6.12. [Link]
-
Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
ResearchGate. FTIR, NMR, and mass spectroscopy characterization of compound 1. [Link]
-
Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. [Link]
-
Persee. (2025, October 23). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. explore.st-aug.edu [explore.st-aug.edu]
- 5. RRI Digital Repository: Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid [dspace.rri.res.in]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. GCMS Section 6.12 [people.whitman.edu]
- 11. researchgate.net [researchgate.net]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques - Persee [pgeneral.com]
FTIR characteristic peaks of carboxylic acid and chloro groups in biphenyls
Executive Summary: The Structural Identification Challenge
In drug development and materials science (particularly liquid crystals), chlorinated biphenyl carboxylic acids represent a high-value scaffold.[1] However, they present a unique spectroscopic challenge: distinguishing the subtle electronic effects of the biphenyl conjugation from the heavy-atom influence of the chlorine substituent, all while managing the dominant hydrogen-bonding network of the carboxylic acid.
This guide is not a generic list of peaks. It is a comparative technical analysis designed to help you validate the structural integrity of these molecules. We will compare Fourier Transform Infrared (FTIR) spectroscopy against Raman and NMR , demonstrating why FTIR remains the industry workhorse for solid-state polymorphism and functional group validation, provided you understand its nuance.
The Spectroscopic Landscape: Choosing the Right Tool
Before diving into peak assignments, it is critical to understand why we use FTIR for this specific chemical class compared to alternatives.
Table 1: Comparative Utility for Chlorinated Biphenyl Acids
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | 1H-NMR (Solution) |
| C=O[1] Detection | Superior. Highly polar bond yields intense dipole change.[1] | Weak. C=O is a poor scatterer.[1] | Indirect (via chemical shift).[1] |
| C-Cl Detection | Challenging. Often obscured in the fingerprint region (600–800 cm⁻¹). | Superior. C-Cl bond is highly polarizable; yields strong, sharp peaks.[1] | Invisible (unless using specialized heteronuclear experiments).[1] |
| H-Bonding | Excellent. Broad O-H stretch reveals dimer/monomer state.[1] | Poor. O-H scattering is weak.[1] | Concentration-dependent shifts only.[1] |
| Isomerism | Good. OOP bends (700–900 cm⁻¹) distinguish ortho/meta/para.[1] | Excellent for lattice/crystal packing modes.[1] | Excellent for exact proton counting.[1] |
| Sample State | Solid (KBr/ATR) or Liquid. | Solid or Liquid (Non-destructive).[1] | Solution only (Solid-state NMR is complex). |
Strategic Workflow: The Decision Matrix
Use this logic flow to determine when to deploy FTIR versus complementary techniques for your biphenyl analysis.
Figure 1: Decision matrix for selecting spectroscopic techniques based on analytical goals.
Detailed Spectral Analysis: The "Fingerprint" of a Biphenyl Acid
This section deconstructs the spectrum into three critical zones. We assume a standard configuration: a biphenyl backbone with a carboxylic acid on one ring and a chlorine substituent on the other (or same) ring.
Zone A: The Carboxylic Acid (The "Anchor")
The carboxylic acid dominates the spectrum. Its behavior is governed by the dimerization equilibrium . In the solid state, these molecules almost exclusively exist as cyclic dimers bonded by two hydrogen bonds.
-
O-H Stretch (2500–3300 cm⁻¹):
-
Observation: A massive, broad feature often described as a "hump."[1]
-
Mechanism:[1][2][3] The O-H bond length fluctuates wildly due to strong intermolecular H-bonding.
-
Nuance: In biphenyls, this band often overlaps with the aromatic C-H stretches (~3030–3080 cm⁻¹), creating a "jagged" appearance on the lower frequency side of the O-H band.
-
-
C=O Stretch (1680–1710 cm⁻¹):
-
Observation: The strongest peak in the spectrum.
-
Conjugation Effect: A non-conjugated aliphatic acid absorbs ~1710–1725 cm⁻¹.[1] However, the biphenyl conjugation lowers the bond order of the carbonyl, shifting this peak to lower wavenumbers (1680–1700 cm⁻¹ ).
-
Diagnostic: If you see a peak >1730 cm⁻¹, you likely have a monomer (rare in solids) or an ester contaminant.[1]
-
Zone B: The Biphenyl Backbone (The "Scaffold")
The biphenyl system introduces specific aromatic ring modes.
-
Ring Breathing (1580–1610 cm⁻¹):
-
Out-of-Plane (OOP) C-H Bends (700–900 cm⁻¹):
Zone C: The Chloro-Substituent (The "Ghost")
Detecting the C-Cl bond in FTIR is notoriously difficult because it falls in the "fingerprint" region where ring bending modes also occur.
-
Aromatic C-Cl Stretch (1035–1090 cm⁻¹):
-
Low-Frequency C-Cl (600–800 cm⁻¹):
-
The "pure" C-Cl stretch often lies here but is frequently obscured by the strong OOP C-H bends of the biphenyl system.
-
Expert Tip: Do not rely solely on FTIR for C-Cl confirmation.[1] Use the 1035–1090 cm⁻¹ band as a proxy indicator, but confirm with Raman if possible (where C-Cl appears as a massive peak ~650–750 cm⁻¹).
-
Experimental Protocol: Self-Validating Systems
To ensure data integrity (E-E-A-T), follow this protocol. It minimizes artifacts caused by the high pressure of ATR or the ion-exchange properties of KBr.
Protocol: High-Fidelity ATR Analysis of Solid Acids
-
Crystal Integrity Check:
-
Do not grind the sample excessively if looking for polymorphs. High mechanical stress can induce phase transitions in biphenyls.[1]
-
-
Background Collection:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background.[1]
-
-
Sample Application:
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving closely spaced isomers).[1]
-
Scans: 64 scans (to smooth the noise in the fingerprint region).
-
-
Validation (The "Self-Check"):
-
Check the 2000–2500 cm⁻¹ region. It should be flat.[1] If you see noise/peaks, your diamond contact is poor or atmospheric CO₂ is interfering.[1]
-
Check the C=O peak shape.[3][5][6][7][8][9][10][11] If it has a "shoulder" at 1730+ cm⁻¹, your sample may be wet (breaking dimers) or contain residual solvent.[1]
-
Summary Data Table
Table 2: Characteristic Peak Assignments for Chlorinated Biphenyl Carboxylic Acids
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad/Med | Centered ~3000; overlaps C-H.[1][9][11] Indicates dimerization.[1][7] |
| Carboxylic Acid | C=O[1][5][9][11][12][13] Stretch | 1680–1705 | Strong | Shifted lower due to biphenyl conjugation.[1] |
| Carboxylic Acid | C-O Stretch | 1260–1320 | Strong | Coupled with O-H in-plane bend.[1] |
| Carboxylic Acid | O-H OOP Bend | 900–950 | Medium | Broad "wobble" of the H-bond network. |
| Biphenyl Ring | C=C Ring Stretch | 1580–1610 | Med/Weak | Often a doublet.[1] |
| Biphenyl Ring | C-H OOP Bend | 700–850 | Strong | Position depends on ortho/meta/para substitution.[1] |
| Chloro-Group | Ring-Cl Mode | 1035–1090 | Sharp/Med | Diagnostic proxy for aromatic chloride.[1] |
| Chloro-Group | C-Cl Stretch | 650–750 | Weak/Med | Often obscured by OOP bends.[1] |
References
-
NIST Chemistry WebBook. Infrared Spectra of Chlorinated Biphenyls.[1] National Institute of Standards and Technology.[1] Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for aromatic C-Cl and C=O assignments).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] Available at: [Link]
-
AzoOptics. How to Interpret FTIR Results: A Beginner's Guide. (General methodology for FTIR interpretation). Available at: [Link]
Sources
- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobiphenyl(2051-62-9) IR Spectrum [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. nuance.northwestern.edu [nuance.northwestern.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 13. pubs.acs.org [pubs.acs.org]
Strategic Structural Elucidation: Single Crystal X-Ray Diffraction Guide for 2-(4-Carboxyphenyl)-6-chlorobenzoic Acid
Topic: Content Type: Publish Comparison Guide
Executive Summary
In the development of biphenyl-based pharmacophores, structural certainty is paramount. For 2-(4-Carboxyphenyl)-6-chlorobenzoic acid (CAS: 1261931-08-1), the steric clash between the 6-chloro substituent and the 2-carboxylic acid moiety induces a significant torsional strain, often locking the molecule into a non-planar, axially chiral conformation. While NMR and Mass Spectrometry confirm connectivity, they fail to unambiguously resolve the static 3D conformation and intermolecular packing networks critical for solid-state formulation.
This guide serves as a technical blueprint for researchers to generate, validate, and publish high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for this compound. We compare SC-XRD against standard alternatives (NMR, PXRD) to demonstrate why it remains the "gold standard" for characterizing this class of sterically hindered biphenyls.
Comparative Analysis: SC-XRD vs. Alternatives
For a molecule with restricted rotation like 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, the choice of analytical method dictates the depth of structural insight.
| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C) | Powder XRD (PXRD) |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Solution Dynamics | Bulk Phase Fingerprint |
| Conformational Analysis | Precise: Measures exact torsion angle ( | Averaged: Rapid rotation often averages signals; NOE can be ambiguous. | Inferred: Cannot solve conformation de novo without a known model. |
| Chirality/Isomerism | Definitive: Resolves atropisomers (axial chirality) in the solid state. | Ambiguous: Requires chiral shift reagents or low-temp studies. | None: Cannot distinguish enantiomers/atropisomers easily. |
| Intermolecular Interactions | Visualized: Maps H-bonding (COOH dimers) and | Indirect: Inferred from concentration-dependent shifts. | Bulk: Shows crystallinity but not specific interaction motifs. |
| Regiochemistry | Absolute: Unambiguously places the 6-Cl vs. 2-COOH. | Relative: Relies on coupling constants; difficult if signals overlap. | N/A: Does not provide molecular connectivity. |
Verdict: While NMR is essential for purity, SC-XRD is the only method capable of defining the biologically relevant 3D conformation driven by the 6-chloro steric anchor.
Technical Workflow: Generating the "Product" (The Dataset)
To publish a competitive crystal structure for this compound, follow this optimized workflow designed to handle the specific challenges of chlorobiphenyl carboxylic acids.
Phase A: Crystallization Strategy
The target molecule has two polar carboxylic acid groups and a hydrophobic chlorinated core.
-
Challenge: High solubility in polar aprotic solvents (DMSO, DMF) but poor crystal growth; low solubility in non-polar solvents.
-
Recommended Protocol:
-
Dissolution: Dissolve 20 mg in minimal THF or Methanol/DMF (9:1).
-
Antisolvent Diffusion: Layer the solution carefully with n-Hexane or Toluene in a narrow tube. The non-polar antisolvent drives the hydrophobic biphenyl core to stack while the polar groups organize.
-
Slow Evaporation: Alternatively, use Ethanol/Water (80:20) allows for slow evaporation, promoting H-bond formation (dimerization of COOH groups).
-
Phase B: Data Collection & Reduction
-
Source Selection: Use Mo-K
( = 0.71073 Å) radiation. The Chlorine atom ( ) absorbs significantly at Cu wavelengths; Mo minimizes absorption errors while maintaining sufficient resolution ( 0.75 Å). -
Temperature: Collect at 100 K . This freezes the librational motion of the terminal phenyl ring, sharpening the atomic displacement parameters (ADPs) for the carboxylic acids.
-
Absorption Correction: Mandatory due to the Chlorine atom. Use Multi-scan (SADABS) or Face-indexing if crystal morphology is well-defined.
Phase C: Refinement & Structural Focus
When refining the structure (using SHELXL or OLEX2), pay specific attention to:
-
The "Twist" (Torsion Angle): The 6-Cl and 2-COOH groups will force the biphenyl dihedral angle to be nearly orthogonal (
70–90°). Report this value precisely—it is the key structural differentiator from the non-chlorinated analog. -
COOH Hydrogen Placement: Do not use geometric placement alone. Locate H-atoms from the difference Fourier map to confirm if the acid forms a standard
dimer or interacts with solvent molecules. -
Disorder: The 4'-COOH group on the second ring may exhibit rotational disorder. Model this using split positions if the thermal ellipsoids are elongated.
Expected Structural Insights (The "Why")
Publishing this data provides three critical insights that define the molecule's utility in drug design:
-
Atropisomerism Validation: The 6-Chloro substituent acts as a "brake," significantly raising the rotational energy barrier. SC-XRD proves whether the solid state captures a racemic mixture or a preferred atropisomer (if crystallized with a chiral agent).
-
Pharmacophore Geometry: The distance between the two carboxylate carbons is fixed by the biphenyl twist. SC-XRD provides the exact
distance, a critical parameter for docking into protein binding pockets. -
Supramolecular Synthons: Biphenyl dicarboxylic acids are known to form Metal-Organic Frameworks (MOFs). This structure serves as a ligand reference, showing whether the molecule adopts a linear or "stepped" geometry in the crystal lattice.
Visualization of the Workflow
The following diagram illustrates the decision matrix for characterizing 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, highlighting the critical checkpoints for Quality Control (QC).
Caption: Workflow for obtaining high-fidelity SC-XRD data for chlorinated biphenyl acids, emphasizing the critical absorption correction step.
References
-
Structure of Biphenyl-2,4'-dicarboxylic Acid (Parent Scaffold)
-
Methodology for Absorption Correction (SADABS)
-
Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10.
-
- Wolf, C. (2008). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing.
-
Refinement Software (SHELX)
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
-
Sources
Steric and Electronic Modulation in MOFs: A Technical Guide to Chloro-Substitution
Topic: Effect of Chloro-Substitution on MOF Pore Size and Surface Area Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise engineering of Metal-Organic Frameworks (MOFs), ligand functionalization is a primary tool for tuning host-guest interactions. This guide focuses on chloro-substitution —replacing hydrogen atoms on the organic linker with chlorine. Unlike bulkier groups (e.g., -NH₂, -NO₂), chlorine offers a unique balance: it introduces significant electronegativity and moderate steric bulk without collapsing the framework's topology.
For researchers in drug delivery and gas separation, understanding this trade-off is critical. While chloro-substitution typically reduces gravimetric surface area and pore volume , it frequently enhances hydrolytic stability and increases the isosteric heat of adsorption (Qst) for polar guests, fundamentally altering the material's performance profile.
Mechanism of Action: The Steric-Electronic Trade-off
To predict the performance of a Chloro-MOF (e.g., UiO-66-Cl) against its parent structure, one must analyze the physicochemical alterations at the atomic level.
-
Steric Constriction (Geometric Effect): The van der Waals radius of a Chlorine atom is approximately 1.75 Å , compared to 1.20 Å for Hydrogen. When a linker (such as 1,4-benzenedicarboxylate) is functionalized, the Cl atoms protrude into the pore channels. This reduces the effective pore aperture (limiting the kinetic diameter of guests that can enter) and the total pore volume.
-
Electronic Induction (Thermodynamic Effect): Chlorine is highly electronegative (Paulding scale: 3.16). This creates a permanent dipole on the aromatic ring of the linker. For guest molecules with quadrupoles (like CO₂) or dipoles (like water or specific APIs), this enhances the host-guest interaction energy, often compensating for the loss in total surface area.
Diagram 1: Mechanistic Pathway of Chloro-Substitution
The following diagram illustrates the causal link between ligand modification and macroscopic material properties.
Caption: Causal pathway showing how atomic-level substitution translates to macroscopic changes in porosity and selectivity.
Comparative Analysis: UiO-66 vs. UiO-66-Cl
The UiO-66 series (Zirconium nodes with BDC linkers) is the industry standard for benchmarking functionalization due to its high chemical stability. The data below compares the parent UiO-66 with its mono-chlorinated analog (UiO-66-Cl).
Performance Comparison Table
| Metric | UiO-66 (Parent) | UiO-66-Cl (Functionalized) | % Change | Technical Implication |
| BET Surface Area | ~1100 - 1300 m²/g | ~800 - 1050 m²/g | ↓ 20-30% | Added mass of Cl (35.45 g/mol ) and pore filling reduces gravimetric surface area. |
| Pore Volume | 0.45 - 0.50 cm³/g | 0.30 - 0.38 cm³/g | ↓ 25-30% | Reduced capacity for bulk storage; however, volumetric density may remain competitive. |
| Pore Aperture | ~6.0 Å (Window) | ~5.0 - 5.5 Å (Window) | ↓ 10-15% | Critical for molecular sieving. UiO-66-Cl excludes slightly larger molecules that the parent admits. |
| CO₂ Qst (Heat of Adsorption) | ~24 kJ/mol | ~28 - 32 kJ/mol | ↑ 20-30% | Stronger affinity for CO₂ due to C-Cl dipole, improving low-pressure uptake selectivity. |
| Hydrolytic Stability | High | Very High | ↑ | Cl increases hydrophobicity, shielding the Zr-oxo cluster from water attack. |
Key Insight: While the quantity of space decreases (Surface Area), the quality of the space improves for specific applications (Selectivity/Stability). For drug delivery, the hydrophobic nature of the Cl-lined pore often slows the release kinetics of hydrophilic drugs, preventing the "burst release" effect common in the parent MOF.
Experimental Protocol: Synthesis & Activation
To ensure reproducible surface area data, the synthesis must minimize defects (missing linkers) and activation must completely remove the solvent without collapsing the pores.
Protocol: Solvothermal Synthesis of UiO-66-Cl
Reagents: ZrCl₄, 2-chloro-1,4-benzenedicarboxylic acid (H₂BDC-Cl), DMF, Acetic Acid (Modulator).
-
Precursor Dissolution: Dissolve 1.2 mmol ZrCl₄ and 1.2 mmol H₂BDC-Cl in 30 mL DMF.
-
Modulation: Add 1 mL Acetic Acid (approx. 30 eq). Note: The modulator competes with the linker, slowing nucleation to form larger, more crystalline particles.
-
Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .
-
Washing (Critical): Centrifuge to collect solids. Wash 3x with DMF to remove unreacted ligand.
-
Solvent Exchange: Soak solids in Methanol or Acetone for 3 days, refreshing solvent daily. Reason: DMF has a high boiling point and is difficult to remove from Cl-functionalized pores; exchanging with a low-boiling solvent prevents pore collapse during heating.
-
Activation: Heat under dynamic vacuum at 150°C for 12 hours .
Diagram 2: Synthesis & Characterization Workflow
The following workflow ensures data integrity by validating the structure before surface area analysis.
Caption: Step-by-step workflow for synthesizing and validating UiO-66-Cl before BET analysis.
Implications for Application
Drug Delivery Systems (DDS)
Chloro-substitution is particularly valuable when encapsulating hydrophobic Active Pharmaceutical Ingredients (APIs).
-
Loading: The hydrophobic environment of UiO-66-Cl matches hydrophobic drugs (e.g., Ibuprofen, Doxorubicin) better than the hydrophilic parent MOF, often leading to higher loading percentages despite the smaller pore volume.
-
Release: The steric bulk of the Chlorine atom constricts the pore window. This creates a diffusion barrier, extending the release profile and reducing toxicity associated with rapid drug dumping.
Gas Separation
For CO₂/N₂ or CO₂/CH₄ separation, the decreased surface area is a worthy trade-off. The Chlorine atom enhances the quadrupole interaction with CO₂, significantly increasing selectivity. In a mixed-gas breakthrough experiment, UiO-66-Cl typically exhibits a longer retention time for CO₂ compared to UiO-66.
References
-
Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability.[1] Journal of the American Chemical Society.
-
Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials.
-
Biswas, S., & Van Der Voort, P. (2013). A systematic study of the synthesis and characterization of zirconium-based metal–organic frameworks with different functional groups. European Journal of Inorganic Chemistry.
-
Cmarik, G. E., et al. (2012). Tuning the Adsorption Properties of UiO-66 via Ligand Functionalization. Langmuir.
Sources
2-(4-Carboxyphenyl)-6-chlorobenzoic Acid: Proper Disposal Procedures
Senior Application Scientist Guide | Version 1.0
Executive Summary: Immediate Action Required
2-(4-Carboxyphenyl)-6-chlorobenzoic acid (a chlorinated biphenyl dicarboxylic acid derivative) is classified as a Halogenated Organic Acid .[1] Improper disposal poses significant risks due to the potential formation of dioxins during low-temperature incineration and aquatic toxicity if released into water systems.
Core Directive: This compound must NEVER be disposed of down the drain, regardless of pH neutralization. It requires segregation into Halogenated Waste streams for high-temperature incineration.
Chemical Profile & Hazard Identification
To ensure safe handling, we must first understand the structural properties that dictate our disposal protocols. This compound is an R&D intermediate often lacking a specific commercial SDS; therefore, we apply Group Safety Principles for Chlorinated Aromatic Acids.
Structural Analysis[1]
-
Chemical Class: Chlorinated Biphenyl Dicarboxylic Acid.
-
Functional Groups:
-
Carboxylic Acids (x2): Sources of acidity (Corrosive potential).[1]
-
Aryl Chloride: Thermal stability requiring specific incineration protocols.
-
Key Hazard Data (Derived from Functional Class)
| Property | Hazard Description | Operational Implication |
| Acidity | Likely pH < 2.5 in solution. | D002 (Corrosive) characteristic if aqueous.[2] Incompatible with bases and cyanides. |
| Halogen Content | Contains Chlorine (Cl).[3] | MUST be segregated from non-halogenated solvents to prevent contamination of fuel-blending waste streams. |
| Reactivity | Reacts with strong oxidizers/bases. | Do not co-mingle with Nitric Acid or Peroxides. |
| Physical State | Solid (Powder/Crystalline).[4] | Dust inhalation hazard.[5][6] Use N95 or P100 respiratory protection during transfer. |
Waste Stream Segregation Protocols
The most common compliance failure in laboratories is the mixing of halogenated and non-halogenated wastes. This section details the segregation logic required for 2-(4-Carboxyphenyl)-6-chlorobenzoic acid.
Why Segregate?
-
Incineration Requirements: Non-halogenated waste is often used as fuel in cement kilns. Halogenated waste (like this compound) requires dedicated hazardous waste incinerators operating at >1100°C with scrubbers to capture HCl gas and prevent the formation of Polychlorinated Dibenzodioxins (PCDDs).[1]
-
Cost Control: Contaminating a non-halogenated drum with this compound reclassifies the entire drum as halogenated, significantly increasing disposal costs.
Compatibility Matrix
Use this table to determine where to place the waste.
| Waste Stream | Compatibility | Action |
| Halogenated Organic Solvents | Compatible | PREFERRED. Dissolve small amounts in DCM or Chloroform if liquid disposal is necessary. |
| Solid Hazardous Waste | Compatible | PREFERRED. Double-bag solid powder and tag as "Solid Halogenated Toxic." |
| Aqueous Acid Waste | Conditional | Only if <5% organic content. Not recommended due to precipitation risks. |
| Non-Halogenated Solvents | INCOMPATIBLE | DO NOT MIX. (e.g., Acetone, Methanol waste streams).[1] |
| Oxidizing Acids | DANGEROUS | DO NOT MIX. Risk of exothermic reaction or Cl gas evolution. |
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance[1]
-
Context: Expired shelf stock or excess solid reagent.
-
Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder, work inside a fume hood.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container inside a second bag (double containment).
-
Labeling: Affix a hazardous waste tag.
-
Storage: Place in the Solid Hazardous Waste bin.
-
Scenario B: Disposal of Mother Liquor / Reaction Mixtures[1]
-
Context: The compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM).[1]
-
Protocol:
-
Identify Solvent: Determine if the primary solvent is halogenated (DCM) or non-halogenated (Methanol).
-
The "Halogen Rule": Because the solute (2-(4-Carboxyphenyl)-6-chlorobenzoic acid) contains chlorine, the ENTIRE mixture is now Halogenated Waste. [1]
-
Transfer: Pour into the Halogenated Solvent Waste carboy (typically Red or Yellow tagged in many EHS systems).
-
Log: Record the approximate concentration of the acid on the waste log.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for disposing of this specific chemical.
Figure 1: Decision tree for segregating 2-(4-Carboxyphenyl)-6-chlorobenzoic acid waste based on physical state and solvent matrix.
Emergency Spill Response
In the event of a spill outside of containment:
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels or use a HEPA-filtered vacuum.
-
Scoop material into a waste container.
-
Clean surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize potential acid residue, then water.[1]
-
-
Liquid Spill:
-
Absorb with vermiculite or chemically inert pads .
-
Do not use paper towels for concentrated acid solutions (fire risk if allowed to dry).
-
Dispose of absorbent material as Solid Halogenated Waste .
-
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity (D002). RCRA Online. Available at: [Link][1]
-
National Institutes of Health (NIH) - PubChem. 4-Chlorobenzoic Acid (Analogous Structure Safety Data). PubChem Compound Summary. Available at: [Link][1]
-
Princeton University EHS. Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated Solvents. Available at: [Link][1]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link][1]
Sources
- 1. phmsa.dot.gov [phmsa.dot.gov]
- 2. my.alfred.edu [my.alfred.edu]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
